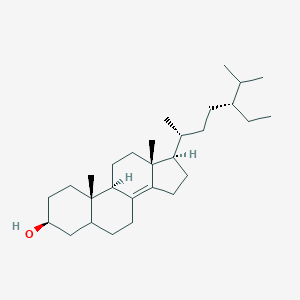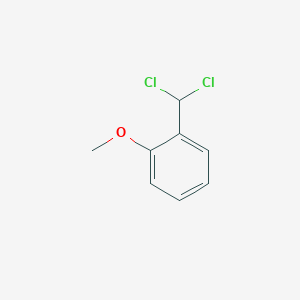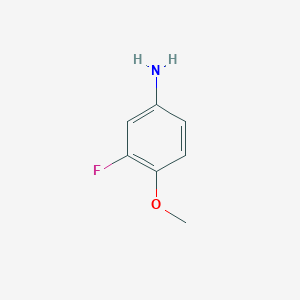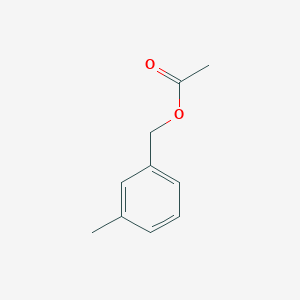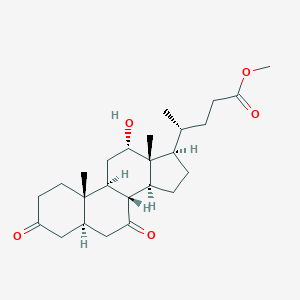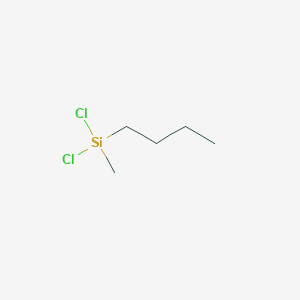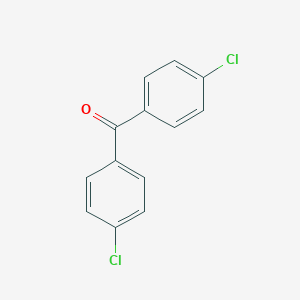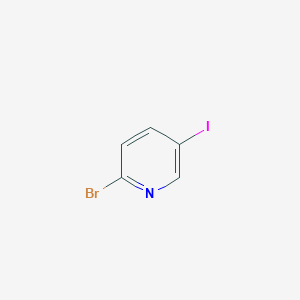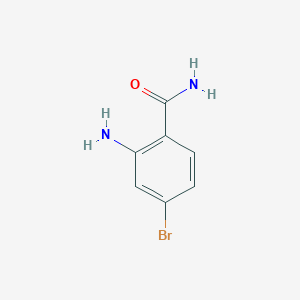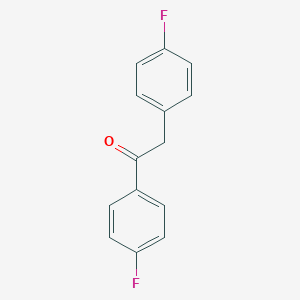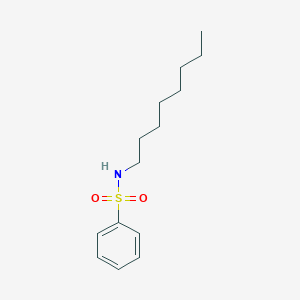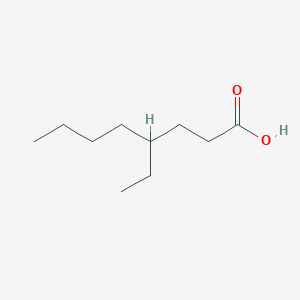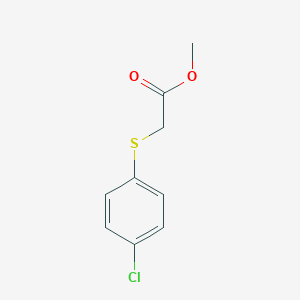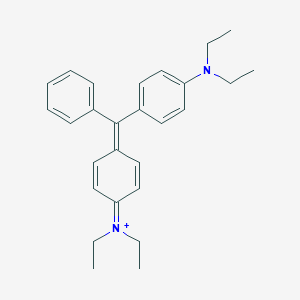
Brilliant Green cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brilliant Green cation, also known as Green Basic 1, is a synthetic dye that belongs to the triarylmethane family. It is commonly used as a biological stain due to its ability to bind to nucleic acids and proteins. However, recent studies have shown that Brilliant Green cation has potential applications in scientific research beyond staining, such as antimicrobial activity, cancer therapy, and environmental remediation.
Aplicaciones Científicas De Investigación
Photocatalytic Degradation of Dyes : The photocatalytic behavior of CuWO4-RGO nanocomposites was studied using Brilliant Green (BG) under visible light irradiation. This study highlights the efficient photocatalytic performance of these nanocomposites in degrading BG dye solutions, emphasizing their potential in water purification (Babu et al., 2020).
Nanostructure Synthesis for Photocatalytic Degradation : The synthesis of Fe3O4/CdS-ZnS magnetic nanocomposite was explored for its ability to degrade pollutants such as chlorpyrifos pesticide and Brilliant Green dye under visible light. This research provides insights into the efficient degradation of Brilliant Green using synthesized nanocatalysts (Soltani-nezhad et al., 2019).
Comparative Study of Oxidative Removal Processes : A study compared various oxidative processes like UV/S2O82‒, UV/HSO5‒, and UV/H2O2 for the removal of Brilliant Green in aqueous media. It provided valuable insights into the efficiency and energy requirements of these processes (Rehman et al., 2018).
Adsorption Using Porous Materials : Research on the adsorption of Brilliant Green using porous materials revealed the efficiency of mesostructured silicas in this process, demonstrating their potential in dye removal from aqueous solutions (Laaz et al., 2016).
Photocatalyzed N-de-ethylation and Degradation : The photocatalytic degradation of Brilliant Green in TiO2 dispersions under UV irradiation was studied. This research identified intermediates in the degradation process, contributing to understanding the mechanistic details of Brilliant Green degradation (Chen et al., 2008).
Water Treatment Using Modified Ceramic Microfiltration Membranes : A study on the high efficiency of water treatment for Brilliant Green using modified ceramic microfiltration membranes highlighted the potential of these membranes in dye retention from water (Dulneva et al., 2014).
Glow Discharge Electrolysis for Degradation : Research described the plasma degradation of Brilliant Green by glow discharge electrolysis, providing insights into the intermediates produced in the degradation process and its effectiveness in mineralizing the dye (Gao et al., 2006).
Adsorption Studies Using Kaolin : Investigations using kaolin for adsorbing Brilliant Green from aqueous solutions provided detailed insights into the kinetic and equilibrium aspects of the adsorption process (Nandi et al., 2009).
Propiedades
Número CAS |
18198-35-1 |
|---|---|
Nombre del producto |
Brilliant Green cation |
Fórmula molecular |
C27H33N2+ |
Peso molecular |
385.6 g/mol |
Nombre IUPAC |
[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |
InChI |
InChI=1S/C27H33N2/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4/h9-21H,5-8H2,1-4H3/q+1 |
Clave InChI |
HXCILVUBKWANLN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3 |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3 |
Otros números CAS |
18198-35-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



